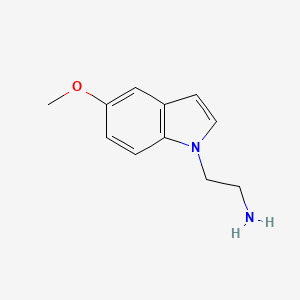
2-(5-méthoxy-1H-indol-1-yl)éthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methoxy-1H-indol-1-yl)ethanamine, also known as 5-Methoxytryptamine, is a naturally occurring compound that belongs to the class of tryptamines. It is structurally related to serotonin and melatonin, which are important neurotransmitters in the human body.
Applications De Recherche Scientifique
2-(5-Methoxy-1H-indol-1-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its role in neurotransmission and its potential effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent.
Mécanisme D'action
Target of Action
2-(5-methoxy-1H-indol-1-yl)ethanamine, also known as 5-Methoxytryptamine, primarily targets the 5-HT receptors . These receptors play a crucial role in various biological and neurological processes including sleep, depression, anxiety, migraine, temperature regulation, pain perception, and appetite .
Mode of Action
5-Methoxytryptamine acts as a non-selective agonist at the 5-HT receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5-Methoxytryptamine binds to the 5-HT receptors and mimics the action of serotonin, a neurotransmitter . It’s important to note that 5-Methoxytryptamine has no affinity for the 5-HT3 receptor .
Biochemical Pathways
serotonergic pathways in the brain. These pathways are involved in mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual function .
Result of Action
5-Methoxytryptamine is also a potent antioxidant and has radioprotective action . This means it can protect cells from damage caused by unstable molecules known as free radicals. Additionally, its interaction with the 5-HT receptors may result in various physiological responses such as mood regulation, sleep induction, and potentially pain relief .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1H-indol-1-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Alkylation: The indole is alkylated using ethylamine to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-(5-Methoxy-1H-indol-1-yl)ethanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methoxy-1H-indol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can have different functional groups attached to the indole ring or the ethanamine side chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Serotonin: A neurotransmitter that regulates mood, appetite, and sleep.
Melatonin: A hormone that regulates sleep-wake cycles.
N,N-Dimethyltryptamine (DMT): A psychedelic compound with structural similarities to 2-(5-Methoxy-1H-indol-1-yl)ethanamine.
Uniqueness
2-(5-Methoxy-1H-indol-1-yl)ethanamine is unique due to its specific methoxy group at the 5-position of the indole ring, which influences its pharmacological properties and receptor binding affinity. This structural feature distinguishes it from other tryptamines and contributes to its distinct biological effects .
Propriétés
IUPAC Name |
2-(5-methoxyindol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-10-2-3-11-9(8-10)4-6-13(11)7-5-12/h2-4,6,8H,5,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZVNMUARCVQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine](/img/structure/B603102.png)
amine](/img/structure/B603103.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603104.png)
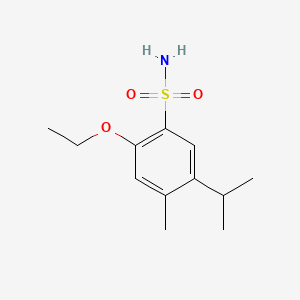
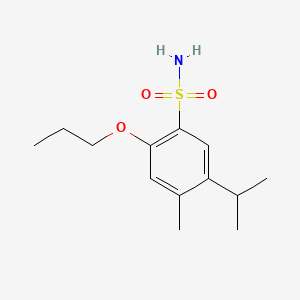
amine](/img/structure/B603112.png)
amine](/img/structure/B603113.png)
![(2-methoxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine](/img/structure/B603114.png)
amine](/img/structure/B603116.png)
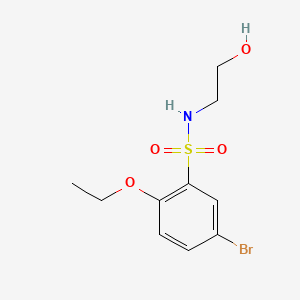
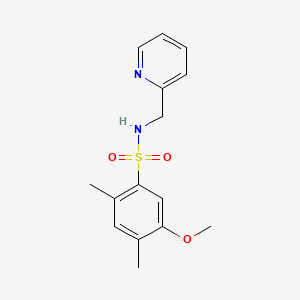
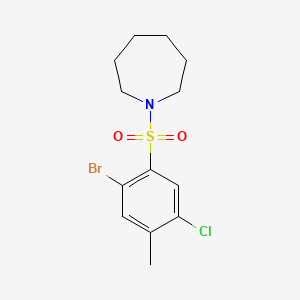
amine](/img/structure/B603123.png)
amine](/img/structure/B603124.png)
